molecular formula C11H10FNO B1644185 1-N-Glycidyl-5-fluoro-indole

1-N-Glycidyl-5-fluoro-indole

Cat. No.: B1644185
M. Wt: 191.2 g/mol
InChI Key: DJSJDHWNDYOAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Glycidyl-5-fluoro-indole is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.2 g/mol

IUPAC Name

5-fluoro-1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C11H10FNO/c12-9-1-2-11-8(5-9)3-4-13(11)6-10-7-14-10/h1-5,10H,6-7H2

InChI Key

DJSJDHWNDYOAGA-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C=CC3=C2C=CC(=C3)F

Canonical SMILES

C1C(O1)CN2C=CC3=C2C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Epibromohydrin (1.4 ml, 16.5 mmole) was added to a stirred solution of 5-fluoroindole (2.0 g, 15 mmole) and sodium hydride (0.66 g, 16.5 mmole) in anhydrous DMF (20 ml), and the mixture was heated at 60° C. under nitrogen for 15 hours. Water (100 ml) was added and the product extracted into CH2Cl2 (3×35 ml). The combined organics were washed with water (25 ml), brine (25 ml) and dried over anhydrous sodium sulfate. Filtration and concentration in vacuo gave the crude product as a viscous yellow colored oil (2.7 g). This was purified by flash silica gel chromatography (30% ethyl acetate in hexane) to afford the titled product as a viscous oil (2.5 g, 89% yield).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
89%

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